molecular formula C7H11F2N B6588511 5,5-difluoro-2-azabicyclo[2.2.2]octane CAS No. 1214875-50-9

5,5-difluoro-2-azabicyclo[2.2.2]octane

Cat. No.: B6588511
CAS No.: 1214875-50-9
M. Wt: 147.17 g/mol
InChI Key: WRIONTXKBJJURC-UHFFFAOYSA-N
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Description

5,5-Difluoro-2-azabicyclo[2.2.2]octane (CID 76223010) is a bicyclic amine derivative with a rigid bicyclo[2.2.2]octane scaffold substituted with two fluorine atoms at the 5,5-positions and a nitrogen atom at the 2-position. Its molecular formula is C₇H₁₁F₂N, and its SMILES notation is C1CC2CNC1CC2(F)F .

Properties

CAS No.

1214875-50-9

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

IUPAC Name

5,5-difluoro-2-azabicyclo[2.2.2]octane

InChI

InChI=1S/C7H11F2N/c8-7(9)3-6-2-1-5(7)4-10-6/h5-6,10H,1-4H2

InChI Key

WRIONTXKBJJURC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNC1CC2(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-difluoro-2-azabicyclo[2.2.2]octane typically involves the fluorination of 2-azabicyclo[2.2.2]octane. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of difluoro-2-azabicyclo[2.2.2]octane derivatives with oxidized functional groups.

    Reduction: Formation of partially or fully reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

5,5-Difluoro-2-azabicyclo[2.2.2]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-difluoro-2-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The bicyclo[2.2.2]octane framework is distinct from other bicyclic systems (e.g., bicyclo[4.2.0]octanes or norbornane derivatives) due to its high symmetry, compact geometry, and reduced ring strain. Below, we compare 5,5-difluoro-2-azabicyclo[2.2.2]octane with key analogs based on structural and functional differences.

Structural Analogues in Bicyclic Systems

Bicyclo[2.2.2]octane Derivatives
  • The absence of fluorine may reduce metabolic stability compared to the difluoro derivative .
  • 5-Monofluoro-2-azabicyclo[2.2.2]octane: A single fluorine atom at position 5 may offer intermediate polarity and steric effects compared to the difluoro variant.
Bicyclo[4.2.0]octane Derivatives

Compounds such as (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (, compound a) feature:

  • Larger ring systems : Bicyclo[4.2.0]octanes have expanded ring geometries, altering steric and electronic profiles.
  • Heteroatom substitutions : The inclusion of sulfur (e.g., 5-thia) and carboxylic acid groups introduces polarity and hydrogen-bonding capabilities absent in the target compound .
Functionalized Bicyclo[2.2.2]octanes

Methodologies for synthesizing bicyclo[2.2.2]octane compounds () highlight the impact of substituents on reactivity. For example:

  • Hydroxyl or carbonyl groups : Increase hydrophilicity but may reduce membrane permeability compared to fluorinated analogs.

Physicochemical and Functional Comparisons

Table 1: Key Structural and Functional Differences
Compound Core Structure Substituents Key Properties
This compound Bicyclo[2.2.2]octane 5,5-F₂, 2-NH High rigidity, lipophilicity, metabolic stability
(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene Bicyclo[4.2.0]octene 7-NH₂, 3-CH₃, 5-S Polar, hydrogen-bonding capacity
Unsubstituted 2-azabicyclo[2.2.2]octane Bicyclo[2.2.2]octane None Lower stability, higher flexibility
Key Observations :

Fluorine Effects: The difluoro substitution in the target compound enhances electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs .

Ring Size Impact : Bicyclo[2.2.2]octanes exhibit greater rigidity and reduced conformational flexibility relative to bicyclo[4.2.0] systems, which may influence binding to biological targets .

Functional Groups : Derivatives with sulfur or carboxylic acid moieties (e.g., and ) prioritize polar interactions, whereas the fluorine and amine groups in the target compound balance lipophilicity and basicity.

Biological Activity

5,5-Difluoro-2-azabicyclo[2.2.2]octane is a bicyclic compound that has garnered attention for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12F2NC_8H_{12}F_2N with a molecular weight of approximately 175.19 g/mol. The compound is characterized by the presence of two fluorine atoms and a nitrogen atom within its bicyclic framework, which enhances its reactivity and stability.

Table 1: Structural Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC₈H₁₂F₂NContains two fluorine atoms; unique bicyclic structure
2-Azabicyclo[2.2.2]octaneC₇H₁₃NLacks fluorine; simpler structure
5-Fluoro-2-azabicyclo[2.2.2]octaneC₈H₁₃FNContains one fluorine atom; similar reactivity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's reactivity, allowing it to influence various biochemical pathways.

  • Enzyme Interaction : Preliminary studies indicate that this compound may modulate enzyme kinetics, potentially affecting metabolic processes.
  • Receptor Binding : The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and coordination with metal ions, which may alter receptor activity.
  • Biochemical Pathways : Research suggests that the compound could impact neurotransmitter systems, indicating potential applications in neuropharmacology and pain management.

Biological Activity Insights

Recent investigations into the biological activity of this compound have revealed promising results:

  • Analgesic Activity : Analogues of this compound have shown significant analgesic properties in animal models, with one derivative exhibiting an effective dose (ED50) of 3.1 mg/kg .
  • Ligand Potential : The compound is being studied for its potential as a ligand in biochemical assays, which may lead to novel therapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Synthesis and Activity Correlation : Research has demonstrated that the stereochemistry at the 3-position significantly affects the biological activity of derivatives derived from this compound .
    • Example Study : A study focused on synthesizing (3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid highlighted its interaction with biological targets, suggesting therapeutic applications in pain management .

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